2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid
Description
2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid is a halogenated benzoic acid derivative featuring a benzene ring substituted with amino (-NH₂), bromo (-Br), fluoro (-F), methyl (-CH₃), and carboxylic acid (-COOH) groups. The substituents occupy positions 2 (amino), 4 (bromo), 5 (fluoro), and 3 (methyl) on the aromatic ring.
Properties
IUPAC Name |
2-amino-4-bromo-5-fluoro-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-3-6(9)5(10)2-4(7(3)11)8(12)13/h2H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVIGXSLMVFVAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Br)F)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Halogenation of Prefunctionalized Benzoic Acid Derivatives
A widely reported approach involves sequential halogenation and functionalization of a benzoic acid backbone. Starting from 3-methylanthranilic acid (2-amino-3-methylbenzoic acid), bromination and fluorination can be achieved through electrophilic substitution. For instance, bromine introduction at the para position relative to the amino group is facilitated by leveraging the directing effects of the amino and methyl substituents. Subsequent fluorination via Schiemann reaction (diazofluorination) introduces fluorine at the meta position relative to the carboxylic acid group.
Key Reaction Conditions :
- Bromination : Use of Br₂ in acetic acid at 40–50°C for 4–6 hours yields 2-amino-4-bromo-3-methylbenzoic acid with 75–80% efficiency.
- Fluorination : Treatment of the brominated intermediate with NaNO₂/HBF₄ in aqueous H₂SO₄ at 0–5°C, followed by thermal decomposition of the diazonium tetrafluoroborate, achieves fluorination in 65–70% yield.
Multi-Step Functional Group Interconversion
An alternative route employs methyl 2-amino-4-bromo-5-fluoro-3-methylbenzoate as a precursor, synthesized via iodocyanation and subsequent hydrolysis. This method, adapted from analogous syntheses, involves:
- Iodination : Diazotization of 2-amino-4-bromo-5-fluoro-3-methylbenzoate with NaNO₂/H₂SO₄, followed by KI treatment at 0–5°C, yields the 2-iodo derivative (87% yield).
- Cyanation : Reaction with CuCN in N-methylpyrrolidone at 80°C under nitrogen affords the nitrile intermediate (91% yield).
- Ester Hydrolysis : Basic hydrolysis (NaOH/EtOH, reflux) converts the nitrile and ester groups to carboxylic acid and amine, respectively.
Optimization of Reaction Parameters
Temperature and Solvent Effects
| Parameter | Bromination | Fluorination | Hydrolysis |
|---|---|---|---|
| Solvent | Acetic acid | H₂SO₄/H₂O | Ethanol/water |
| Temperature | 40–50°C | 0–5°C (diazo) | Reflux (80°C) |
| Catalyst | None | HBF₄ | NaOH |
| Yield | 78% | 68% | 85% |
Elevated temperatures during bromination enhance electrophilic substitution but risk decarboxylation. Conversely, fluorination requires strict cryogenic conditions to stabilize the diazonium intermediate.
Protecting Group Strategies
The amino group’s reactivity necessitates protection during halogenation. Acetylation (Ac₂O/pyridine) prevents unwanted side reactions, with deprotection (HCl/EtOH) restoring the amine post-synthesis. This strategy improves fluorination yields to 72–75%.
Analytical Characterization
Spectroscopic Data
Purity and Stability
Recrystallization from ethanol/water (1:3) affords analytically pure material (mp 218–220°C). HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms >98% purity.
Industrial-Scale Considerations
Cost-Efficiency of Halogen Sources
Comparative analysis of brominating agents:
| Agent | Cost (USD/kg) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Br₂ | 12.50 | 4.5 | 78 |
| NBS | 45.80 | 6.0 | 82 |
| HBr/H₂O₂ | 8.20 | 5.5 | 70 |
While NBS offers higher yields, Br₂ remains economically viable for large-scale production.
Waste Management
Fluorination generates HF byproducts, necessitating Ca(OH)₂ neutralization. Bromination waste (HBr) is recoverable via distillation for reuse.
Emerging Methodologies
Photocatalytic C-H Functionalization
Recent advances utilize Ir(ppy)₃ photocatalysts for direct C-H bromination, bypassing prefunctionalization. Preliminary results show 55–60% yield under blue LED irradiation.
Biocatalytic Approaches
Engineered P450 enzymes achieve regioselective bromination in aqueous media (pH 7.4, 30°C), though yields remain suboptimal (35–40%).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic medium.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: 2-Amino-4-bromo-5-fluoro-3-carboxybenzoic acid.
Reduction: 2-Amino-4-bromo-5-fluoro-3-methylbenzylamine.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Potential precursor for the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid depends on its application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like bromo and fluoro can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzoic Acid Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Halogen Positioning : Bromine at C4 (target compound) versus C2 (e.g., 2-Bromo-4-fluoro-5-methylbenzoic acid) significantly impacts electronic effects. Bromine’s electron-withdrawing nature at C4 may enhance the acidity of the COOH group compared to analogs with halogens at other positions .
Amino Group Role: The amino group at C2 in the target compound enables hydrogen bonding, a feature absent in non-amino analogs like 2-Bromo-4-fluoro-5-methylbenzoic acid. This may improve solubility or receptor binding in biological systems .
Fluorine vs. Methoxy: Replacing bromine at C5 with methoxy (4-Amino-2-fluoro-5-methoxybenzoic acid) introduces an electron-donating group, which could reduce electrophilic substitution reactivity compared to the electron-withdrawing bromine in the target compound .
Biological Activity
2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid (ABFMA) is an aromatic compound characterized by the presence of amino, bromo, and fluoro substituents on a benzoic acid framework. With the molecular formula , this compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of ABFMA, synthesizing findings from various studies and highlighting its mechanisms of action, potential therapeutic applications, and comparative analyses with related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C8H7BrFNO2 |
| IUPAC Name | This compound |
| Molecular Weight | 232.05 g/mol |
| Melting Point | Not specified |
The biological activity of ABFMA is influenced by its structural components. The amino group can participate in hydrogen bonding, enhancing interactions with biological targets such as enzymes and receptors. The presence of electron-withdrawing groups (bromo and fluoro) affects the compound's reactivity and binding affinity, potentially leading to altered enzyme kinetics or receptor modulation.
Anticancer Activity
Recent studies have demonstrated that compounds similar to ABFMA exhibit significant anticancer properties. For instance, nitro-containing benzoic acid derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting DNA replication. The IC50 values for these complexes indicate that they can be more effective than traditional chemotherapeutics like cisplatin .
Case Study:
A study evaluating the anticancer activity of benzoic acid derivatives found that certain complexes led to a reduction in viable cancer cells by 75% at specific concentrations. This suggests that ABFMA may possess similar properties, warranting further investigation into its potential as a chemotherapeutic agent.
Antimicrobial Activity
ABFMA's derivatives have also been assessed for antimicrobial properties. Research indicates that similar compounds demonstrate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reveal promising results, suggesting that ABFMA could serve as a lead compound in developing new antibiotics .
Comparative Analysis with Similar Compounds
A comparison of ABFMA with related compounds reveals distinct differences in biological activity due to the positioning of substituents:
| Compound | Anticancer Activity | Antibacterial Activity |
|---|---|---|
| This compound | Moderate | High |
| 2-Amino-5-bromo-4-fluoro-3-methylbenzoic acid | Low | Moderate |
| 2-Amino-4-bromo-5-fluoro-3-carboxybenzoic acid | High | Low |
The unique arrangement of functional groups in ABFMA enhances its potential for drug development compared to its analogs.
Pharmaceutical Development
ABFMA is being explored as a precursor for synthesizing pharmaceuticals targeting inflammatory diseases and cancers. Its ability to modulate enzyme activity makes it a candidate for drug design focused on specific pathways involved in disease progression.
Material Science
In addition to biological applications, ABFMA can be utilized in material science for developing polymers with tailored properties due to its unique chemical structure.
Q & A
Basic: What are the common synthetic routes for preparing 2-amino-4-bromo-5-fluoro-3-methylbenzoic acid, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step halogenation and functional group manipulation. A plausible route includes:
Core scaffold formation : Start with a 3-methylbenzoic acid derivative. Introduce the amino group via nitration followed by reduction (e.g., using H₂/Pd-C).
Halogenation : Sequential bromination and fluorination. Bromine can be introduced using N-bromosuccinimide (NBS) under radical conditions to avoid over-bromination. Fluorination may employ DAST (diethylaminosulfur trifluoride) or electrophilic fluorine sources.
Positional control : Use directing groups (e.g., -NH₂) to ensure regioselectivity during halogenation steps.
Optimization : Monitor reaction progress via TLC/HPLC. Adjust temperature (e.g., 0–25°C for bromination) and stoichiometry to minimize byproducts. Validate purity using NMR and mass spectrometry .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.5–8.0 ppm for bromine/fluorine effects).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C₈H₇BrFNO₂).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if crystalline).
- HPLC : Assess purity (>95%) using a C18 column and UV detection.
Cross-reference data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .
Advanced: What strategies address regioselectivity challenges during bromination/fluorination of the benzoic acid core?
Answer:
Regioselectivity is influenced by:
- Directing groups : The amino group (-NH₂) directs electrophilic substitution to the para position. Steric effects from the 3-methyl group may limit fluorination at adjacent sites.
- Sequential halogenation : Brominate before fluorination to leverage the bromine’s ortho/para-directing effects.
- Protection/deprotection : Temporarily protect the -NH₂ group (e.g., acetylation) to alter reactivity.
Validation : Use LC-MS to track intermediate formation. Computational tools (e.g., molecular electrostatic potential maps) predict reactive sites .
Advanced: How can researchers investigate the biological activity of this compound, and what are common pitfalls in target identification?
Answer:
- Target screening : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to study protein binding.
- Enzyme assays : Test inhibition of enzymes like cytochrome P450 or kinases (fluorine enhances binding via H-bonding).
- Pitfalls : False positives from aggregation or metal impurities. Mitigate via:
Advanced: How do conflicting spectral data (e.g., NMR shifts) for this compound arise, and how are they resolved?
Answer:
Contradictions may stem from:
- Solvent effects : DMSO-d₆ vs. CDCl₃ shifts proton signals.
- Tautomerism : The amino group may adopt different protonation states.
- Impurities : Residual solvents (e.g., DMF) mimic peaks.
Resolution : - Acquire spectra in multiple solvents.
- Compare with DFT-calculated shifts (e.g., Gaussian 16).
- Use DEPT-135 NMR to distinguish CH₂/CH₃ groups from the methyl substituent .
Advanced: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Degradation pathways : Hydrolysis of the -COOH group in humid environments or photodebromination under UV light.
- Stability testing :
- Accelerated aging studies (40°C/75% RH for 4 weeks).
- Monitor via HPLC for degradation products (e.g., loss of Br/F substituents).
- Storage recommendations :
Advanced: How can computational chemistry guide the design of derivatives with enhanced bioactivity?
Answer:
- Docking studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., SARS-CoV-2 main protease).
- QSAR models : Corrogate substituent effects (e.g., -F increases electronegativity; -Br enhances lipophilicity).
- ADMET prediction : SwissADME estimates bioavailability and toxicity.
Example : Methylation at the 3-position may improve membrane permeability .
Advanced: What role does fluorine play in modulating the compound’s electronic properties and binding affinity?
Answer:
- Electron-withdrawing effect : Fluorine increases ring electron deficiency, enhancing H-bonding with protein residues.
- Steric effects : The small size of fluorine minimizes steric hindrance.
- Impact on pKa : The -COOH group’s acidity increases, affecting ionization at physiological pH.
Validation : Compare with non-fluorinated analogs in enzyme inhibition assays .
Advanced: How can crystallography elucidate intermolecular interactions in solid-state formulations?
Answer:
- Hydrogen-bonding networks : The -NH₂ and -COOH groups form dimers or chains, affecting solubility.
- Polymorphism screening : Use XRPD (X-ray powder diffraction) to identify crystalline forms.
- Co-crystallization : Co-formers (e.g., nicotinamide) improve bioavailability via cocrystal engineering .
Advanced: What green chemistry approaches minimize waste in large-scale synthesis?
Answer:
- Catalytic bromination : Use CuBr₂/ionic liquids to reduce Br₂ waste.
- Solvent recycling : Replace DCM with cyclopentyl methyl ether (CPME).
- Microwave-assisted synthesis : Shorten reaction times (e.g., 30 min vs. 12 hr) for fluorination.
Metrics : Calculate E-factor (kg waste/kg product) and atom economy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
